6,7-二乙氧基-4-甲基香豆素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

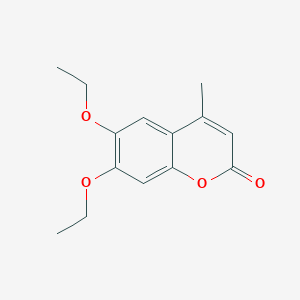

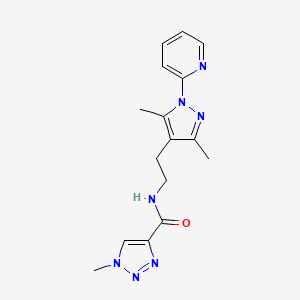

6,7-Diethoxy-4-methylcoumarin is a fluorogenic substrate and is also a metabolite of Cordyceps militaris . It has the empirical formula C14H16O4 and a molecular weight of 248.27 .

Synthesis Analysis

The synthesis of 7-hydroxy-4-methylcoumarin, a related compound, has been achieved by the condensation of ethyl 3-oxobutanoate with more nucleophilic resorcinol under the catalysis of different Lewis acids . The influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored .

Molecular Structure Analysis

The molecular structure of 6,7-Diethoxy-4-methylcoumarin consists of a coumarin core structure with two ethoxy groups at positions 6 and 7 and a methyl group at position 4 .

Physical And Chemical Properties Analysis

6,7-Diethoxy-4-methylcoumarin is a white to orange to green powder . It is soluble in DMF, acetonitrile, alcohols, and chloroform . It has a melting point of 98-100°C .

科学研究应用

抗氧化和细胞毒性

6,7-二乙氧基-4-甲基香豆素因其潜在的抗氧化和细胞毒性而受到研究。在一项研究中,发现 6-乙氧基-4-甲基香豆素(一种相关化合物)在某些浓度下表现出抗氧化活性,而不会改变氧化状态。该化合物在较高剂量下还显示出轻微的细胞毒性作用,表明其在医学应用中的潜力 (Çelikezen 等,2020)。

抑制中性粒细胞氧化代谢

对 4-甲基香豆素衍生物(包括 6,7-二羟基-4-甲基香豆素)的研究揭示了它们抑制人中性粒细胞产生活性氧的能力。这一发现对于炎症性疾病的背景具有重要意义,因为中性粒细胞活化会导致此类疾病中的组织损伤。该研究突出了这些化合物的免疫调节潜力 (Kabeya 等,2013)。

抗癌应用

已研究了各种 4-甲基香豆素衍生物的抗癌能力。一项专注于这些化合物构效关系的研究发现,某些衍生物(包括具有 4-甲基部分的衍生物)对人癌细胞系表现出显着的抗癌能力。这项研究为癌症治疗中的潜在治疗应用铺平了道路 (Miri 等,2016)。

在生物化学和分子生物学中的应用

6,7-二乙氧基-4-甲基香豆素的衍生物已用于与生物化学和分子生物学相关的研究。例如,衍生物 7-二乙氨基-3-(4'-异硫氰酸苯基)-4-甲基香豆素 (CPI) 已用于选择性标记肌球蛋白亚片段-1 (S-1) ATPase,展示了其在蛋白质研究中的效用和作为细胞生物学工具 (Hiratsuka,1987)。

治疗神经退行性疾病的潜力

对 4-甲基香豆素衍生物(包括 6,7-二羟基香豆素)的研究探索了它们作为抗氧化剂和治疗剂在神经退行性疾病(如阿尔茨海默病)中的潜力。评估了这些化合物的结构-抗氧化活性关系,表明它们在药物化学中的前景 (Barzegar 等,2011)。

安全和危害

According to the safety data sheet, if inhaled or ingested, or if it comes into contact with skin or eyes, it is recommended to move the person into fresh air, give artificial respiration if not breathing, wash off with soap and plenty of water, flush eyes with water, or rinse mouth with water . It is not classified as a hazardous substance or mixture .

未来方向

Coumarin derivatives have attracted the attention of many research groups due to their good biological activity and application value in fluorescent probes . Therefore, future research may focus on exploring new synthetic routes to coumarin derivatives, investigating their biological properties, and optimizing their synthesis conditions for industrial production .

作用机制

Target of Action

The primary targets of 6,7-Diethoxy-4-methylcoumarin are macrophages . Macrophages are immune cells known for their roles in inflammatory responses . They are activated by cytokines secreted by immune cells and various other stimuli, resulting in the production of pro-inflammatory cytokines and inflammatory factors .

Mode of Action

6,7-Diethoxy-4-methylcoumarin interacts with its targets by inhibiting the expression of pro-inflammatory mediators in macrophages . It downregulates the expression of nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophages .

Biochemical Pathways

The compound affects the Mitogen-Activated Protein Kinase (MAPK) pathway and the activity and expression of nuclear transcription factor kappa-B (NF-κB) . It inhibits LPS-induced phosphorylation of extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinase (JNK), and p38 . Additionally, it attenuates LPS-induced NF-κB activation via the inhibition of IκB-α phosphorylation .

Result of Action

The molecular and cellular effects of 6,7-Diethoxy-4-methylcoumarin’s action include a significant reduction in NO levels and PGE2 expression without inducing cytotoxicity . It also decreases the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-6 (IL-6), in a dose-dependent manner .

生化分析

Biochemical Properties

6,7-Diethoxy-4-methylcoumarin plays a significant role in various biochemical reactions. It is primarily used as a fluorogenic substrate for dealkylase enzymes, which catalyze the removal of alkyl groups from organic molecules. This interaction is crucial for studying the cytochrome P450 enzyme system, which is involved in the metabolism of drugs and other xenobiotics . The compound’s fluorescence properties allow researchers to monitor these enzymatic reactions in real-time, providing valuable insights into enzyme kinetics and function.

Cellular Effects

6,7-Diethoxy-4-methylcoumarin influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, 6,7-Diethoxy-4-methylcoumarin can impact gene expression and cellular metabolism. For instance, it can induce the expression of antioxidant genes, thereby enhancing the cell’s ability to counteract oxidative stress . Additionally, its fluorescent properties make it a useful tool for imaging studies, allowing researchers to visualize cellular processes and interactions.

Molecular Mechanism

At the molecular level, 6,7-Diethoxy-4-methylcoumarin exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for dealkylase enzymes, which catalyze the cleavage of its ethoxy groups. This enzymatic reaction results in the release of fluorescent products, which can be detected and quantified. The compound’s ability to interact with cytochrome P450 enzymes highlights its role in modulating enzyme activity and influencing metabolic pathways . Furthermore, 6,7-Diethoxy-4-methylcoumarin can affect gene expression by altering the activity of transcription factors involved in oxidative stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6,7-Diethoxy-4-methylcoumarin can vary over time. The compound is relatively stable under standard storage conditions, but its fluorescence can degrade upon prolonged exposure to light and air. Studies have shown that 6,7-Diethoxy-4-methylcoumarin maintains its activity for extended periods when stored properly, making it suitable for long-term experiments . Researchers must account for potential degradation when designing experiments to ensure accurate and reproducible results.

Dosage Effects in Animal Models

The effects of 6,7-Diethoxy-4-methylcoumarin in animal models are dose-dependent. At low doses, the compound can enhance cellular antioxidant defenses and improve metabolic function. At higher doses, it may exhibit toxic effects, such as inducing oxidative stress and disrupting cellular homeostasis . These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes while minimizing adverse effects. Animal studies have provided valuable insights into the compound’s pharmacokinetics and safety profile, guiding its use in biomedical research.

Metabolic Pathways

6,7-Diethoxy-4-methylcoumarin is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. It interacts with cytochrome P450 enzymes, which catalyze its dealkylation and subsequent conversion into fluorescent products. This interaction is crucial for studying the metabolism of drugs and other foreign compounds in the body . Additionally, 6,7-Diethoxy-4-methylcoumarin can influence metabolic flux by modulating the activity of key enzymes involved in oxidative stress responses and energy metabolism.

Transport and Distribution

Within cells and tissues, 6,7-Diethoxy-4-methylcoumarin is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets. The compound may also interact with specific transporters and binding proteins that facilitate its uptake and distribution . Understanding these transport mechanisms is essential for optimizing the compound’s use in imaging and biochemical assays.

Subcellular Localization

The subcellular localization of 6,7-Diethoxy-4-methylcoumarin is influenced by its chemical properties and interactions with cellular components. It can localize to specific organelles, such as mitochondria and the endoplasmic reticulum, where it exerts its effects on cellular metabolism and signaling pathways . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments, enhancing its utility in studying organelle-specific processes.

属性

IUPAC Name |

6,7-diethoxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-4-16-12-7-10-9(3)6-14(15)18-11(10)8-13(12)17-5-2/h6-8H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVALWPRSDDHKIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)C(=CC(=O)O2)C)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2988384.png)

![N-[[4-[4-(Oxolan-3-yloxy)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2988385.png)

![ethyl 3-[(E)-furan-2-ylmethylideneamino]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2988397.png)

![1,4-Dioxane;(2Z)-8-(furan-2-ylmethyl)-2-[(2,4,5-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one](/img/structure/B2988401.png)

![Ethyl 3-(4-chlorophenyl)-5-[(3,4-dimethylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2988403.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,6-dimethoxypyridin-3-yl)methanone](/img/structure/B2988404.png)

![tert-Butyl (3R,4S)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2988406.png)